molecular formula C9H6N2O2 B1532375 1,7-Naphthyridine-8-carboxylic acid CAS No. 1060816-77-4

1,7-Naphthyridine-8-carboxylic acid

Cat. No. B1532375
M. Wt: 174.16 g/mol
InChI Key: ZCJYCEANCAHRKR-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-8-carboxylic acid is a chemical compound with the molecular weight of 174.16 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a similar compound, has been achieved through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The IUPAC name for this compound is [1,7]naphthyridine-8-carboxylic acid. The InChI code is 1S/C9H6N2O2/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H,12,13) .


Physical And Chemical Properties Analysis

1,7-Naphthyridine-8-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 174.16 .

Scientific Research Applications

  • Antimicrobial and Antiviral Agents

    • Naphthyridine derivatives have been used as antimicrobial and antiviral agents .
    • For instance, Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .
  • Anti-Psychotic and Anti-Depressant

    • Some naphthyridine derivatives are known to be used as anti-psychotic and anti-depressant .
  • Anti-Convulsant

    • Naphthyridine derivatives have also been used as anti-convulsant .
  • Anti-Alzheimer’s

    • They have been used in the treatment of Alzheimer’s disease .
  • Anti-Cancer

    • Naphthyridine derivatives have been used in anti-cancer treatments .
  • Analgesic, Anti-Inflammatory, and Antioxidant

    • They have been used as analgesic, anti-inflammatory, and antioxidant .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,7-naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJYCEANCAHRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridine-8-carboxylic acid

CAS RN

1060816-77-4
Record name 1,7-naphthyridine-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Pierre, PC Chua, SE O'Brien… - Journal of medicinal …, 2011 - ACS Publications
Herein we chronicle the discovery of CX-4945 (25n), a first-in-class, orally bioavailable ATP-competitive inhibitor of protein kinase CK2 in clinical trials for cancer. CK2 has long been …
Number of citations: 320 pubs.acs.org

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